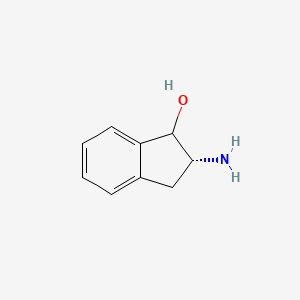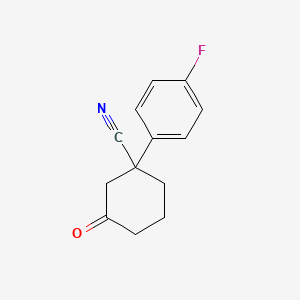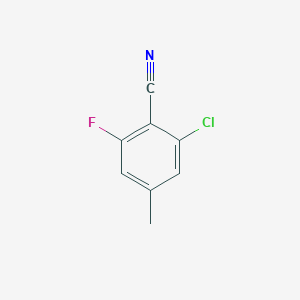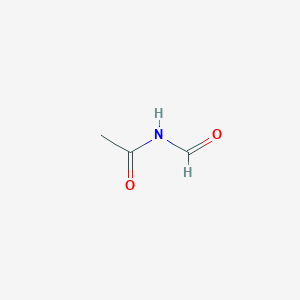
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the catalytic hydrogenation of 2-aminoindanone using a chiral catalyst to ensure the (2R) configuration. Another approach involves the asymmetric reduction of 2-aminoindanone using a chiral reducing agent.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-aminoindanone or 2-aminoindanal.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of various substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-2,3-dihydro-1H-inden-1-OL: The enantiomer of the compound with different stereochemistry.
2-Aminoindane: Lacks the hydroxyl group present in (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL.
2-Aminoindanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
InChI-Schlüssel |
HRWCWYGWEVVDLT-VEDVMXKPSA-N |
Isomerische SMILES |
C1[C@H](C(C2=CC=CC=C21)O)N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]prop-2-enoic acid](/img/structure/B13104044.png)


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)


![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)



![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)

